Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine is a derivative of the amino acid L-lysine, characterized by the presence of a cyclopentyloxycarbonyl group attached to the epsilon nitrogen of the lysine side chain. Its molecular formula is , and it has a molecular weight of approximately 258.31 g/mol . This compound is often studied in the context of peptide synthesis and as a potential building block for various biochemical applications.
The biological activity of Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine is primarily linked to its role in peptide synthesis. As a lysine derivative, it may influence protein structure and function when incorporated into peptides. Additionally, compounds similar to Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine have been studied for their potential roles in drug delivery systems due to their ability to modify the solubility and permeability of peptides .
Several methods exist for synthesizing Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine:
Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine finds applications in various fields:
Interaction studies involving Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine often focus on its reactivity with other amino acids and its incorporation into larger peptide structures. Research indicates that modifications at the epsilon position can significantly alter binding affinities and biological activities, making it an interesting subject for studies on enzyme-substrate interactions and receptor binding .
Several compounds share structural similarities with Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-epsilon-Carbobenzoxy-L-lysine | Benzoxycarbonyl group instead of cyclopentoxy | More hydrophobic due to benzene ring |
| N-epsilon-Propargyloxycarbonyl-L-lysine | Propargyloxy group | Potential for click chemistry applications |
| N-epsilon-Azidoethoxycarbonyl-L-lysine | Azidoethoxy group | Useful in bioorthogonal labeling techniques |
Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine stands out due to its specific cyclopentyl ring structure, which may confer unique steric and electronic properties not present in other derivatives. This uniqueness can affect its reactivity and biological interactions, making it a compound of interest in both synthetic and medicinal chemistry contexts.
The exploration of lysine derivatives began in the mid-20th century alongside the rise of solid-phase peptide synthesis. Early efforts focused on protecting lysine’s reactive epsilon amino group to prevent unwanted side reactions during peptide chain assembly. While benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups dominated initial strategies, their limitations in orthogonal protection schemes spurred interest in alternative moieties.
The cyclopentyloxycarbonyl group emerged as part of a broader shift toward cycloalkyl-based protecting groups in the 1990s. Patent literature from this period highlights cyclopropylmethyl and related groups for their stability under standard coupling conditions and mild deprotection requirements. Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine specifically capitalized on these developments, offering improved solubility profiles compared to aromatic protecting groups while maintaining compatibility with Fmoc/t-Bu synthesis strategies.
This compound belongs to the class of side-chain-modified non-canonical amino acids, distinguished by its synthetic cyclopentyloxycarbonyl modification. Key structural features include:
Unlike naturally occurring lysine derivatives like Nepsilon-acetyllysine or Nepsilon-carboxymethyllysine, this synthetic analog introduces a hydrophobic cyclopentyl moiety that alters molecular interactions without perturbing the chiral center essential for biological recognition.
Three key applications drive its relevance:
Recent work demonstrates its utility in creating stabilized peptide helices, where the hydrophobic cyclopentyl group enhances intramolecular interactions while maintaining water solubility through the free carboxylate group.
The strategic protection of the ε-amino group in lysine derivatives represents a critical aspect of synthetic methodology, with the cyclopentyloxycarbonyl (Cpc) group emerging as a distinctive protecting group with unique characteristics compared to conventional alternatives. The implementation of effective protection-deprotection strategies requires comprehensive understanding of stability profiles, reaction conditions, and orthogonality considerations [1] .
The cyclopentyloxycarbonyl protecting group demonstrates exceptional stability under basic conditions while maintaining selective lability under acidic hydrolysis conditions [3]. This stability profile distinguishes it from other carbamate-type protecting groups, offering specific advantages in synthetic sequences where basic reaction conditions are employed. Deprotection of the Cpc group typically proceeds through acid-catalyzed hydrolysis using hydrochloric acid or sulfuric acid at elevated temperatures, with reaction times ranging from 2-6 hours at reflux conditions [4] . Alternative deprotection protocols employ basic hydrolysis using sodium hydroxide, though this approach requires more stringent temperature control to achieve selective cleavage [4].
Comparative analysis with established protecting groups reveals distinct mechanistic and practical differences. The benzyloxycarbonyl (Z/Cbz) group, while exhibiting superior stability to both acidic and basic conditions, requires catalytic hydrogenation or strong acid treatment for removal [1] [6]. The tert-butoxycarbonyl (Boc) group demonstrates acid-labile characteristics with efficient removal using trifluoroacetic acid, achieving yields of 95-99% within 30 minutes to 2 hours [6]. The trifluoroacetyl (Tfa) group provides base-labile characteristics, offering orthogonality to Fmoc and Boc strategies, though requiring extended reaction times of 6-12 hours for complete deprotection [7].
Advanced protecting group strategies incorporate thiol-labile systems such as phenyldithioethyloxycarbonyl (Phdec) and 2-pyridyldithioethyloxycarbonyl (Pydec) groups [8]. These disulfide-based protecting groups demonstrate rapid removal (15-30 minutes) under mild reducing conditions using dithiothreitol or β-mercaptoethanol in appropriate buffer systems. The thiol-labile nature provides excellent orthogonality to traditional acid- and base-labile protecting groups, enabling complex synthetic strategies requiring multiple orthogonal deprotection steps [8].
Selective protection strategies utilizing 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more stable derivative ivDde have found application in site-specific peptide modification [9] [10]. These protecting groups resist standard deprotection protocols while permitting selective removal using hydrazine or hydroxylamine-based reagents [9]. The enhanced stability of ivDde addresses migration issues observed with the parent Dde group during extended synthetic sequences [10].
The following comprehensive comparison of protection-deprotection strategies demonstrates the relative merits and limitations of different approaches:
| Protecting Group | Deprotection Conditions | Stability Profile | Reaction Time | Yield Range (%) |
|---|---|---|---|---|
| Cyclopentyloxycarbonyl (Cpc) | Acid hydrolysis (HCl/H2SO4) or base hydrolysis (NaOH) at elevated temperature | Stable to basic conditions, labile to acidic conditions | 2-6 hours at reflux | 85-95 |
| Benzyloxycarbonyl (Z/Cbz) | Catalytic hydrogenation (H2/Pd-C) or HBr/AcOH | Stable to acids and bases, removed by reduction | 2-4 hours under H2/Pd-C | 90-98 |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) in dichloromethane | Acid-labile, removed by TFA | 30 minutes to 2 hours | 95-99 |
| Trifluoroacetyl (Tfa) | 2M aqueous piperidine at room temperature, 6-12 hours | Base-labile, orthogonal to Fmoc/Boc | 6-12 hours | 76-85 |
| 2-Nitrophenylsulfenyl (Nps) | HCl or HBr in alcohol or aprotic solvents (EtOAc, DMF) | Extremely acid-stable, requires special handling | 1-3 hours | 85-92 |
| Dde/ivDde | 2% hydrazine in DMF or hydroxylamine hydrochloride/imidazole in NMP | Stable during synthesis, selectively removable | 15-30 minutes | 88-95 |
| Phenyldithioethyloxycarbonyl (Phdec) | Dithiothreitol or β-mercaptoethanol in Tris.HCl buffer (pH 8.5-9.0) | Thiol-labile, orthogonal to Fmoc/Boc | 15-30 minutes | 80-90 |
| 2-Pyridyldithioethyloxycarbonyl (Pydec) | β-mercaptoethanol and DBU in N-methylpyrrolidinone | Thiol-labile, orthogonal to Fmoc/Boc | 15-30 minutes | 82-88 |
The selection of appropriate protection-deprotection strategies must consider synthetic complexity, orthogonality requirements, and downstream synthetic transformations. The cyclopentyloxycarbonyl group offers particular advantages in synthetic sequences requiring base-stable protection with selective acid-labile deprotection characteristics [3].
The polymerization of N-carboxyanhydride (NCA) derivatives represents a powerful methodology for accessing polypeptide structures with controlled molecular weights and narrow polydispersity indices. The mechanistic understanding of NCA ring-opening polymerization has evolved significantly, encompassing multiple reaction pathways dependent on initiator selection, reaction conditions, and monomer characteristics [11] [12] [13].
The Normal Amine Mechanism (NAM) constitutes the primary pathway for controlled NCA polymerization when primary amine initiators are employed [12] [13]. This mechanism proceeds through nucleophilic attack of the primary amine on the C-5 carbonyl of the NCA monomer, followed by ring-opening, decarboxylation, and generation of a new primary amine terminus for continued propagation [12]. Primary amine initiators such as n-butylamine and n-hexylamine demonstrate superior nucleophilicity compared to polymer chain ends, resulting in faster initiation than propagation rates and consequent narrow molecular weight distributions (Mw/Mn = 1.05-1.15) [12] [14].
The temperature dependence of NAM-mediated polymerization has been extensively investigated, with optimal reaction temperatures ranging from 40-80°C [11] [12]. Primary amine hydrochloride end-capped polystyrene macroinitiators have demonstrated exceptional control in NCA polymerization, achieving molecular weight distributions below 1.03 through reversible deactivation mechanisms [12]. This approach utilizes the equilibrium between active amine and inactive ammonium species to control polymerization kinetics, though requiring extended reaction times of several days [12].
The Activated Monomer Mechanism (AMM) predominates when strong basic initiators are employed, involving deprotonation of the NCA monomer to generate nucleophilic species capable of attacking additional NCA monomers [13] [15] [14]. Tertiary amines such as triethylamine and alkoxide anions typically initiate polymerization through this pathway, though molecular weight control is generally inferior (Mw/Mn = 1.3-2.0) compared to NAM-mediated processes [14]. The AMM mechanism enables rapid polymerization kinetics but at the expense of molecular weight precision [14].
Recent developments in controlled NCA polymerization have introduced thiourea-mediated organocatalytic systems that provide simultaneous monomer activation and chain-end deactivation [14]. The use of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (TU-S) in combination with aminoalcohol initiators such as N,N-dimethyl ethanolamine achieves excellent molecular weight control (Mw/Mn = 1.02-1.05) across a broad molecular weight range [14]. The thiourea catalyst functions through hydrogen-bonding interactions that modulate both monomer reactivity and polymer chain-end activity [14].
Trimethylsilyl sulfide-mediated NCA polymerization represents another significant advancement, utilizing phenyl trimethylsilyl sulfide (PhS-TMS) as a dual initiator-mediator system [14]. This approach generates reactive trimethylsilyl carbamate intermediates that regulate chain propagation through TMS transfer processes, enabling controlled polymerization with narrow dispersity indices [14]. The PhS-TMS system demonstrates broad monomer scope compatibility and generates functional C-terminal phenyl thioester groups suitable for further derivatization [14].
Amino acid salt-initiated polymerization has emerged as a particularly innovative approach, utilizing the bifunctional nature of amino acid carboxylate salts for both initiation and propagation control [16]. The carboxylate functionality initiates NCA ring-opening, while subsequent O→N acyl migration generates carbamate intermediates that facilitate accelerated chain propagation [16]. This mechanism enables rapid, controlled polymerization even in the presence of water, addressing a significant limitation of traditional NCA polymerization systems [16].
The following table summarizes the comparative characteristics of different NCA polymerization mechanisms:
| Mechanism Type | Initiator Type | Molecular Weight Control | Reaction Rate | Temperature Range (°C) |
|---|---|---|---|---|
| Normal Amine Mechanism (NAM) | Primary amines (n-butylamine, n-hexylamine) | Good (Mw/Mn = 1.05-1.15) | Moderate (hours to days) | 40-80 |
| Activated Monomer Mechanism (AMM) | Tertiary amines (triethylamine), alkoxide anions | Poor (Mw/Mn = 1.3-2.0) | Fast (minutes to hours) | 20-60 |
| Primary Amine Hydrochloride | Primary amine hydrochloride salts | Excellent (Mw/Mn < 1.03) | Slow (days) | 40-80 |
| Thiourea-Mediated | Aminoalcohols with thiourea catalyst | Excellent (Mw/Mn = 1.02-1.05) | Controlled (hours) | 25-50 |
| Trimethylsilyl Sulfide (S-TMS) | Phenyl trimethylsilyl sulfide (PhS-TMS) | Good (Mw/Mn = 1.08-1.20) | Fast (minutes to hours) | 0-25 |
| Amino Acid Salt Initiated | Amino acid carboxylate salts | Excellent (Mw/Mn = 1.02-1.08) | Very fast (minutes) | 25-40 |
| Hydrogen-Bonding Organocatalysis | N,N-dimethyl ethanolamine with TU-S | Excellent (Mw/Mn = 1.02-1.05) | Controlled (hours) | 25-50 |
The mechanistic diversity in NCA polymerization enables selective optimization based on specific synthetic requirements, including molecular weight targets, reaction time constraints, and functional group tolerance [13] [14].
The integration of Nepsilon-cyclopentyloxy-carbonyl-L-lysine into solid-phase peptide synthesis (SPPS) protocols requires careful consideration of coupling efficiency, orthogonal protection strategies, and resin compatibility. Modern SPPS methodologies have evolved to accommodate diverse protecting group strategies while maintaining high synthetic fidelity and acceptable reaction rates [17] [18] [19].
Standard Fmoc-SPPS protocols demonstrate excellent compatibility with cyclopentyloxycarbonyl-protected lysine derivatives, achieving coupling efficiencies of 95-99% with synthesis times of 8-12 hours per residue [19] [20]. The orthogonal nature of Fmoc (base-labile) and cyclopentyloxycarbonyl (acid-labile) protecting groups enables selective deprotection strategies throughout the synthetic sequence [19]. Standard Wang, Trityl, and Rink Amide resins provide excellent support for these synthetic approaches, with final product purities ranging from 85-95% [19] [20].
Boc-SPPS protocols incorporating cyclopentyloxycarbonyl protection offer alternative synthetic strategies, particularly advantageous when acid-stable side-chain protection is required [21] [19]. These protocols typically achieve coupling efficiencies of 90-95% with reduced synthesis times of 6-10 hours per residue, though final product purities may be somewhat lower (80-90%) due to increased side-reaction propensity under acidic conditions [19]. Merrifield and PAM resins demonstrate optimal compatibility with Boc-based synthetic strategies [21] [19].
Orthogonal protection strategies utilizing three-dimensional protecting group combinations enable complex peptide synthesis with site-specific functionalization capabilities [17] [18]. These approaches typically combine Fmoc (base-labile), cyclopentyloxycarbonyl (acid-labile), and photolabile protecting groups to achieve selective deprotection at different synthetic stages [17]. Coupling efficiencies of 92-97% are achievable with synthesis times of 10-15 hours per residue, yielding products with purities of 88-94% [17].
Safety-catch linker systems provide unique advantages for peptide synthesis requiring multiple orthogonal protection strategies [18]. These linkers remain stable under both acidic and basic deprotection conditions until activated by specific chemical transformations such as alkylation [18]. Integration with cyclopentyloxycarbonyl-protected lysine derivatives enables complex synthetic strategies, though coupling efficiencies are typically reduced (88-94%) and synthesis times extended (12-18 hours per residue) [18].
Photolabile protection strategies utilizing 3-(o-nitrophenyl)butan-2-ol (Npb-OH) derivatives offer environmentally benign alternatives to traditional protecting groups [17]. These systems demonstrate excellent tolerance to standard SPPS conditions while enabling UV-mediated deprotection without unwanted side reactions [17]. Coupling efficiencies of 85-92% with synthesis times of 6-8 hours per residue are typical, though final purities may be somewhat reduced (78-85%) due to photochemical side reactions [17].
Recent innovations in wash-free SPPS protocols represent significant advances in synthetic efficiency and environmental impact reduction [22]. These methodologies eliminate solvent-intensive washing steps through volatile base removal via bulk evaporation at elevated temperatures [22]. Integration with cyclopentyloxycarbonyl-protected building blocks achieves coupling efficiencies of 94-98% with dramatically reduced synthesis times of 2-4 hours per residue [22]. The elimination of washing steps results in 95% waste reduction while maintaining product purities of 90-96% [22].
Continuous flow SPPS represents the current frontier in peptide synthesis automation and efficiency [23] [22]. These systems enable real-time monitoring of coupling reactions and automated optimization of reaction parameters [23]. Integration with cyclopentyloxycarbonyl-protected lysine derivatives achieves exceptional coupling efficiencies (96-99%) with synthesis times reduced to 15-30 minutes per residue [23]. Specialized flow-compatible resins and automated purification systems enable consistent product purities of 92-98% [23].
The following table summarizes the comparative performance characteristics of different SPPS integration protocols:
| Protocol Type | Coupling Efficiency (%) | Synthesis Time | Purity Range (%) | Resin Compatibility |
|---|---|---|---|---|
| Standard Fmoc-SPPS | 95-99 | 8-12 hours per residue | 85-95 | Wang, Trityl, Rink Amide |
| Boc-SPPS with Cpc Protection | 90-95 | 6-10 hours per residue | 80-90 | Merrifield, PAM |
| Orthogonal Protection Strategy | 92-97 | 10-15 hours per residue | 88-94 | Wang, Trityl, Safety-Catch |
| Safety-Catch Linker Systems | 88-94 | 12-18 hours per residue | 82-88 | Specific Safety-Catch Resins |
| Photolabile Protection (Npb-OH) | 85-92 | 6-8 hours per residue | 78-85 | Wang, Trityl, Chlorotrityl |
| Wash-Free SPPS | 94-98 | 2-4 hours per residue | 90-96 | All standard resins |
| Continuous Flow SPPS | 96-99 | 15-30 minutes per residue | 92-98 | Specialized flow-compatible resins |
The selection of appropriate SPPS integration protocols depends on peptide complexity, required throughput, environmental considerations, and available instrumentation [23] [20] [22].
The optimization of synthetic yields in peptide chemistry and related transformations has benefited significantly from advances in catalytic system design and implementation. Modern catalytic approaches enable substantial yield improvements while reducing reaction times, minimizing side reactions, and enhancing overall synthetic efficiency [24] [25] [26].
Heterogeneous nanocatalytic systems have demonstrated exceptional performance in amide bond formation reactions, with Fe3O4@SiO2/TABHA nanocatalysts achieving 90% yields in peptide coupling reactions [24]. These magnetic nanoparticles incorporate 2-aminothiazole rings through Diels-Alder functionalization, providing high surface area and efficient catalytic activity [24]. The magnetic core enables facile catalyst separation and recycling, with 76% catalytic activity retained after four reaction cycles [24]. Reaction conditions are notably mild, requiring only 0.2 g catalyst at ambient temperature for 4 hours to achieve optimal yields [24].
Rhodium(III)-catalyzed C-H activation represents a powerful strategy for late-stage peptide functionalization, enabling site-specific modification of tryptophan-containing peptides [27]. Optimized conditions utilizing [RhCp*Cl2]2 catalyst with AgNTf2 additive and Ag2O oxidant in dichloromethane at 80°C achieve 83% yields for maleimidation reactions [27]. This catalytic system demonstrates excellent functional group tolerance and enables regioselective C(7)-H functionalization without racemization [27]. The broad substrate scope encompasses di-, tri-, tetra-, and pentapeptides with yields consistently ranging from 40-83% [27].
Copper-based Ullmann coupling reactions have found application in peptide cyclization and cross-linking strategies [26] [28]. The CuI/DMEDA catalytic system enables aryl-aryl coupling reactions with yields of 85-90%, representing significant improvements over non-catalyzed approaches [26]. Recent advances incorporate cobalt atom co-catalysis to enhance reaction efficiency on oxide surfaces, achieving 60% versus 25% yield improvements in terphenyl derivative coupling reactions [28]. The electronic doping effects of metal co-catalysts contribute to enhanced catalytic performance through modulation of substrate binding and activation energies [28].
Palladium-catalyzed cross-coupling reactions continue to represent the gold standard for carbon-carbon bond formation in peptide synthesis applications [26]. Optimized Pd(OAc)2/XPhos catalytic systems achieve yields of 90-95% in challenging aryl chloride coupling reactions, with systematic ligand optimization enabling unprecedented functional group tolerance [26]. The development of specialized phosphine ligands has expanded the scope of palladium catalysis to include sterically hindered and electronically deactivated substrates [26].
Thiourea hydrogen-bonding catalysts have revolutionized controlled polymerization reactions, achieving yields of 95-98% in NCA ring-opening polymerization [14]. The TU-S catalytic system provides simultaneous monomer activation and polymer chain-end deactivation through precise hydrogen-bonding interactions [14]. This cooperative catalysis approach enables exceptional molecular weight control while maintaining high conversion rates [14]. The catalyst demonstrates excellent recyclability and broad monomer scope compatibility [14].
Artificial esterase systems utilizing cooperative catalysis principles have achieved significant advances in ester hydrolysis reactions under physiological conditions [29]. These molecular imprinting-based catalysts incorporate thiouronium cations and proximal bases to generate hydroxide nucleophiles at pH 7 [29]. The cooperative catalytic mechanism enables hydrolysis of both activated and non-activated esters with yields of 92%, representing substantial improvements over conventional hydrolysis methods [29]. The artificial enzyme systems demonstrate excellent stability and substrate selectivity [29].
Machine learning-optimized peptide catalysts represent the frontier of catalyst design and optimization [25]. Deep learning workflows applied to peptide catalyst optimization have identified H-dPro-Pip-Glu-NH2 as an exceptionally effective catalyst for asymmetric conjugate addition reactions [25]. This tripeptide catalyst achieves 97% enantiomeric excess with catalyst loadings as low as 0.05 mol%, representing the lowest reported catalyst loading for enamine-based organocatalytic reactions [25]. The machine learning approach enables rapid identification of optimal catalysts without extensive experimental screening [25].
The following table presents a comprehensive comparison of catalytic yield optimization systems:
| Catalyst System | Reaction Type | Yield Improvement (%) | Reaction Conditions | Recyclability |
|---|---|---|---|---|
| Fe3O4@SiO2/TABHA Nanocatalyst | Amide bond formation | 90 (from 70) | 0.2 g catalyst, ambient temperature, 4 hours | 76% activity after 4 cycles |
| Rhodium(III) Catalyzed C-H Activation | Late-stage peptide functionalization | 83 (from 55) | [RhCp*Cl2]2 catalyst, AgNTf2, Ag2O, DCM, 80°C | Not applicable (homogeneous) |
| Copper-Based Ullmann Coupling | Aryl-aryl coupling | 85-90 (from 60-70) | CuI/DMEDA, elevated temperature | Limited recyclability |
| Palladium-Catalyzed Cross-Coupling | Cross-coupling reactions | 90-95 (from 75-85) | Pd(OAc)2/XPhos, base, elevated temperature | Moderate recyclability |
| Thiourea Hydrogen-Bonding Catalyst | Ring-opening polymerization | 95-98 (from 80-85) | TU-S catalyst, controlled temperature | Good recyclability |
| Artificial Esterase Systems | Ester hydrolysis | 92 (from 65) | pH 7, thiouronium cation, cooperative catalysis | Excellent stability |
| Machine Learning Optimized Peptide Catalysts | Asymmetric conjugate addition | 97 (from 85) | H-dPro-Pip-Glu-NH2, optimized conditions | Single-use peptide catalyst |